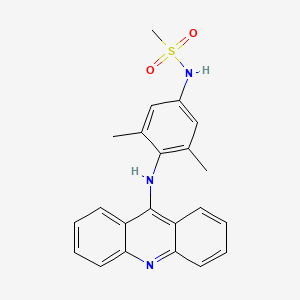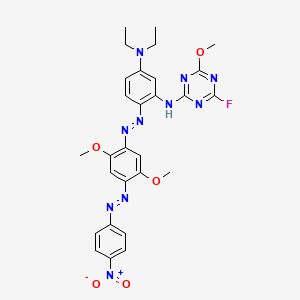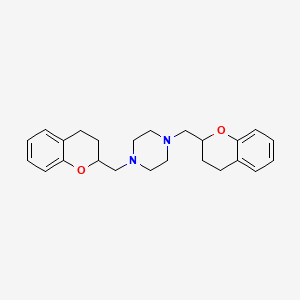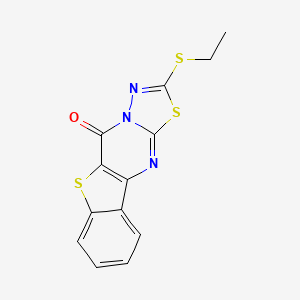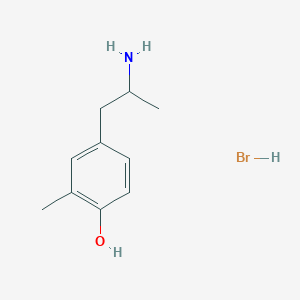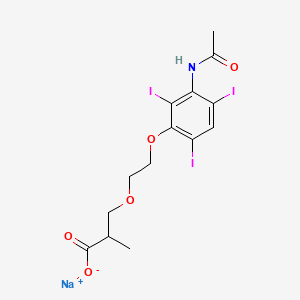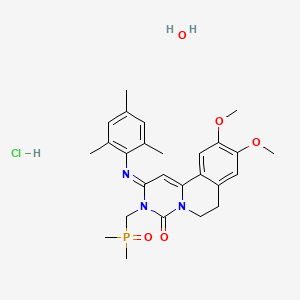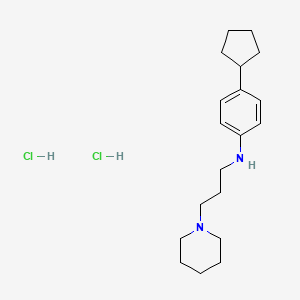
Tridecaammonium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrógeno tridecaamonio (((fosfonatometil)imino)bis(etileno((fosfonatometil)imino)etilenenitrilobis(metileno)))tetrakisfosfonato es un compuesto químico complejo con la fórmula molecular C15H83N18O21P7 y un peso molecular de 1068,74 g/mol . Este compuesto es conocido por su intrincada estructura, que incluye múltiples grupos fosfonato, lo que lo convierte en un tema de interés en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del hidrógeno tridecaamonio (((fosfonatometil)imino)bis(etileno((fosfonatometil)imino)etilenenitrilobis(metileno)))tetrakisfosfonato implica múltiples pasos, que generalmente comienzan con la reacción de etilendiamina con formaldehído y ácido fosfórico para formar compuestos intermedios. Estos intermedios se hacen reaccionar posteriormente con ácido fosfórico y formaldehído adicionales en condiciones controladas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a una escala mayor. El proceso implica un control preciso de las condiciones de reacción, como la temperatura, el pH y las concentraciones de reactivos, para garantizar un alto rendimiento y pureza. El producto final se purifica normalmente mediante técnicas como la cristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El hidrógeno tridecaamonio (((fosfonatometil)imino)bis(etileno((fosfonatometil)imino)etilenenitrilobis(metileno)))tetrakisfosfonato experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados de fosfonato.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio, lo que da como resultado la formación de compuestos de fosfonato reducidos.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Diversos nucleófilos o electrófilos dependiendo de la sustitución deseada.
Principales productos formados
Aplicaciones Científicas De Investigación
El hidrógeno tridecaamonio (((fosfonatometil)imino)bis(etileno((fosfonatometil)imino)etilenenitrilobis(metileno)))tetrakisfosfonato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como agente quelante en diversas reacciones y procesos químicos.
Biología: Se investiga su posible papel en los sistemas biológicos, en particular en la inhibición enzimática y la quelación de iones metálicos.
Medicina: Se explora su potencial aplicación terapéutica, incluyendo su uso como agente anticancerígeno y en el tratamiento de intoxicaciones por metales.
Mecanismo De Acción
El mecanismo de acción del hidrógeno tridecaamonio (((fosfonatometil)imino)bis(etileno((fosfonatometil)imino)etilenenitrilobis(metileno)))tetrakisfosfonato implica su capacidad para quelar iones metálicos, inhibiendo así diversos procesos enzimáticos. El compuesto interactúa con los iones metálicos a través de sus múltiples grupos fosfonato, formando complejos estables que impiden que los iones metálicos participen en reacciones biológicas o químicas .
Comparación Con Compuestos Similares
Compuestos similares
Ácido etilendiaminotetraacético (EDTA): Un agente quelante conocido con propiedades similares de unión a iones metálicos.
Ácido nitrilotriacético (NTA): Otro agente quelante con aplicaciones en el tratamiento del agua y los procesos industriales.
Ácido dietilentriaminopentaacético (DTPA): Se utiliza en la imagen médica y como agente quelante en diversas aplicaciones.
Singularidad
El hidrógeno tridecaamonio (((fosfonatometil)imino)bis(etileno((fosfonatometil)imino)etilenenitrilobis(metileno)))tetrakisfosfonato es único debido a su estructura compleja y sus múltiples grupos fosfonato, que proporcionan propiedades quelantes mejoradas en comparación con otros compuestos similares. Esto lo hace particularmente eficaz en aplicaciones que requieren una quelación fuerte y estable de iones metálicos .
Propiedades
Número CAS |
93892-78-5 |
|---|---|
Fórmula molecular |
C15H83N18O21P7 |
Peso molecular |
1068.7 g/mol |
Nombre IUPAC |
tridecaazanium;N'-[2-[bis(phosphonatomethyl)amino]ethyl]-N-[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C15H44N5O21P7.13H3N/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;;;;;;;;;;;;;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);13*1H3 |
Clave InChI |
UXFCSDIWXVTIEJ-UHFFFAOYSA-N |
SMILES canónico |
[H+].C(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


